molecular formula C11H11ClO3 B15149941 (2E)-3-(5-Chloro-2-ethoxyphenyl)acrylic acid

(2E)-3-(5-Chloro-2-ethoxyphenyl)acrylic acid

Cat. No.: B15149941
M. Wt: 226.65 g/mol
InChI Key: KISRHHHPGJWJFH-UHFFFAOYSA-N
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Description

(2E)-3-(5-Chloro-2-ethoxyphenyl)acrylic acid is an organic compound with the molecular formula C11H11ClO3 It is a derivative of acrylic acid, featuring a chloro and ethoxy substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(5-Chloro-2-ethoxyphenyl)acrylic acid typically involves the reaction of 5-chloro-2-ethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Base: Sodium ethoxide or potassium carbonate

    Temperature: Reflux conditions (around 80-100°C)

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(5-Chloro-2-ethoxyphenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Can be reduced to form alcohols or alkanes.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products

    Oxidation: Formation of 5-chloro-2-ethoxybenzoic acid.

    Reduction: Formation of 3-(5-chloro-2-ethoxyphenyl)propanol.

    Substitution: Formation of 3-(5-azido-2-ethoxyphenyl)acrylic acid or 3-(5-thio-2-ethoxyphenyl)acrylic acid.

Scientific Research Applications

(2E)-3-(5-Chloro-2-ethoxyphenyl)acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(5-Chloro-2-ethoxyphenyl)acrylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(5-Bromo-2-ethoxyphenyl)acrylic acid: Similar structure but with a bromo substituent instead of chloro.

    (2E)-3-(5-Methoxy-2-ethoxyphenyl)acrylic acid: Similar structure but with a methoxy substituent instead of chloro.

Uniqueness

(2E)-3-(5-Chloro-2-ethoxyphenyl)acrylic acid is unique due to its specific substituents, which can influence its reactivity and interactions with biological targets. The presence of the chloro group can enhance its electrophilicity, making it more reactive in certain chemical reactions compared to its analogs.

Properties

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C11H11ClO3/c1-2-15-10-5-4-9(12)7-8(10)3-6-11(13)14/h3-7H,2H2,1H3,(H,13,14)

InChI Key

KISRHHHPGJWJFH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)C=CC(=O)O

Origin of Product

United States

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